5-Bromo-4-methyl-2-phenyl-1,3-oxazole
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Overview
Description
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is an organobromine compound with the molecular formula C10H8BrNO. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. For example, the bromine atom in “5-Bromo-4-methyl-2-phenyl-1,3-oxazole” could potentially undergo various reactions, such as electrophilic aromatic substitution .
Environmental factors that can influence the action, efficacy, and stability of a compound include temperature, pH, and the presence of other chemicals. For example, certain compounds can degrade or react under specific conditions, which can affect their stability and activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-2-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in microbial metabolism . This interaction can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential candidate for antimicrobial drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to the modulation of gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can undergo biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can affect its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole typically involves the bromination of 4-methyl-2-phenyl-1,3-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methyl-2-phenyl-1,3-oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized oxazole derivatives are formed.
Reduction Reactions: The primary product is 4-methyl-2-phenyl-1,3-oxazole.
Scientific Research Applications
5-Bromo-4-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQHNFHCQSTBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571577 |
Source
|
Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21354-98-3 |
Source
|
Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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